Disodium diphosphate

Description

Properties

Key on ui mechanism of action |

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |

|---|---|

CAS No. |

7758-16-9 |

Molecular Formula |

H4NaO7P2 |

Molecular Weight |

200.96 g/mol |

IUPAC Name |

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MHXGNUVRVJWHJK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O.[Na] |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes |

Color/Form |

White crystalline powder |

density |

Density: 1.86 /Hexahydrate/ |

melting_point |

1810 °F (NIOSH, 2024) 988 °C 1810 °F |

Other CAS No. |

68915-31-1 7758-16-9 7782-95-8 |

physical_description |

Liquid; Other Solid; Pellets or Large Crystals; Dry Powder White powder or grains White solid; [Merck Index] White odorless powder; [MSDSonline] |

Pictograms |

Corrosive; Irritant |

Related CAS |

10042-91-8 |

solubility |

Soluble in water Sol in wate |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Foundational & Exploratory

A Core Technical Guide to Disodium Diphosphate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and applications of disodium (B8443419) diphosphate (B83284) (also known as disodium dihydrogen pyrophosphate or sodium acid pyrophosphate, SAPP). Designed for the scientific community, this document provides detailed information on the compound's physicochemical characteristics, its utility in experimental research, and its influence on biological pathways.

Core Properties of Disodium Diphosphate

Disodium diphosphate (Na₂H₂P₂O₇) is an inorganic compound composed of sodium cations and the dihydrogen pyrophosphate anion.[1] It is a white, odorless, water-soluble solid that serves as a buffering and chelating agent in numerous applications.[1][2]

Physicochemical Data

The quantitative properties of disodium diphosphate are summarized in the tables below for ease of reference and comparison.

| Identifier | Value | Reference |

| IUPAC Name | Disodium dihydrogen diphosphate | [1] |

| Synonyms | Disodium pyrophosphate, Sodium acid pyrophosphate (SAPP), Disodium dihydrogen pyrophosphate, Diphosphoric acid, disodium salt | [1][3][4] |

| Chemical Formula | Na₂H₂P₂O₇ | [1][3] |

| CAS Number | 7758-16-9 | [1][3] |

| E-Number | E450(i) | [1] |

Table 1: General Identifiers for Disodium Diphosphate.

| Physical Property | Value | Reference |

| Molar Mass | 221.94 g/mol | [1][4] |

| Appearance | White, odorless powder or granules | [1][5] |

| Density | 2.31 g/cm³ | [1][5] |

| Melting Point | Decomposes at > 220 °C | [6][7] |

| Solubility in Water | 11.9 g/100 mL at 20 °C | [1][5] |

| 13 g/100 g H₂O at 20 °C | [8] | |

| 15 g/100 mL at 25 °C | [6] | |

| 20 g/100 g H₂O at 80 °C | [8] | |

| Solubility in Organic Solvents | Insoluble in ethanol | [3][6] |

| Hygroscopicity | Hygroscopic; forms a hexahydrate (Na₂H₂P₂O₇·6H₂O) in moist air | [3][6] |

Table 2: Physical Properties of Anhydrous Disodium Diphosphate.

| Chemical Property | Value | Reference |

| pH (1% aqueous solution) | 3.7 - 5.0 (typically around 4.1) | [3][6][8] |

| Stability | Stable under recommended storage conditions. Decomposes above 220°C to form sodium metaphosphate. | [6][7][8] |

| Reactivity | Reacts with strong oxidizing agents. Hydrolyzes to orthophosphate when heated in an acidic medium. Forms chelates with divalent and trivalent metal ions (e.g., Fe²⁺, Cu²⁺). | [6][9] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 7 | [6] |

Table 3: Chemical Properties and Reactivity of Disodium Diphosphate.

Applications in Research and Drug Development

Disodium diphosphate's unique properties make it a versatile tool in various research and pharmaceutical applications.

Buffering Agent

With a pKa for the second dissociation of pyrophosphoric acid in a relevant range, disodium diphosphate is an effective buffering agent, particularly for maintaining pH in the mildly acidic range.[6] This is crucial for stabilizing drug formulations, both oral and injectable, to ensure the stability and bioavailability of active pharmaceutical ingredients (APIs).[9]

Chelating Agent (Sequestrant)

The pyrophosphate anion has a high affinity for polyvalent metal cations, such as Ca²⁺, Fe²⁺, and Mg²⁺.[1] This chelating ability is exploited to prevent the degradation of APIs that are sensitive to metal-catalyzed oxidation.[9] By sequestering trace metal ions, disodium diphosphate enhances the shelf life and therapeutic efficacy of pharmaceutical products.[9]

Excipient in Formulations

In solid dosage forms, disodium diphosphate can act as an excipient to facilitate tablet disintegration and dissolution, thereby improving drug delivery profiles.[9] It is also used as a leavening agent in combination with a bicarbonate source in effervescent tablets.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving disodium diphosphate.

Preparation of a Disodium Diphosphate Buffer (pH 4.2)

This protocol describes the preparation of a 0.1 M sodium pyrophosphate buffer.

Materials:

-

Disodium diphosphate (Na₂H₂P₂O₇, FW: 221.94 g/mol )

-

Tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇, FW: 265.90 g/mol )

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare a 0.1 M solution of disodium diphosphate: Dissolve 22.194 g of Na₂H₂P₂O₇ in 800 mL of deionized water.

-

Prepare a 0.1 M solution of tetrasodium pyrophosphate: Dissolve 26.590 g of Na₄P₂O₇ in 800 mL of deionized water.

-

Mix the solutions: In a beaker with a magnetic stir bar, combine the two solutions. Start by adding the 0.1 M tetrasodium pyrophosphate solution to the 0.1 M disodium diphosphate solution while monitoring the pH.

-

Adjust the pH: The pKa values for pyrophosphoric acid are approximately 0.91, 2.10, 6.70, and 9.32. To achieve a pH of 4.2, you will primarily be working with the equilibrium between H₂P₂O₇²⁻ and H₃P₂O₇⁻. Titrate the mixed solution with small volumes of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH until the desired pH of 4.2 is reached.

-

Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 2 L volumetric flask and add deionized water to the mark.

-

Storage: Store the buffer solution in a tightly sealed container at 4°C.

Determination of Metal Chelating Capacity

This protocol provides a method to determine the iron (Fe²⁺) chelating capacity of disodium diphosphate using a colorimetric assay with ferrozine (B1204870).

Materials:

-

Disodium diphosphate (Na₂H₂P₂O₇)

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Deionized water

-

UV-Vis spectrophotometer

-

Test tubes and pipettes

Procedure:

-

Prepare a standard solution of disodium diphosphate: Prepare a 1 mg/mL stock solution of Na₂H₂P₂O₇ in deionized water. Create a series of dilutions from this stock solution (e.g., 100, 200, 400, 600, 800, 1000 µg/mL).

-

Prepare reagents:

-

0.5 mM FeCl₂ solution in deionized water.

-

2.5 mM Ferrozine solution in deionized water.

-

-

Assay:

-

To a series of test tubes, add 1 mL of each disodium diphosphate dilution.

-

Add 0.1 mL of the 0.5 mM FeCl₂ solution to each tube and mix well.

-

Allow the mixture to incubate at room temperature for 5 minutes.

-

Add 0.2 mL of the 2.5 mM ferrozine solution to each tube. The ferrozine will react with any unchelated Fe²⁺ to form a magenta-colored complex.

-

Mix thoroughly and let the solution stand for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance of each solution at 562 nm using a UV-Vis spectrophotometer. Use a blank containing all reagents except the disodium diphosphate solution.

-

Calculation: The chelating activity can be calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation using the following formula:

-

Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (without disodium diphosphate) and A_sample is the absorbance of the sample.

-

-

Standard Curve: A standard curve can be generated using a known chelating agent like EDTA to express the results as EDTA equivalents.

Influence on Cellular Signaling Pathways

Recent research has indicated that extracellular pyrophosphate (PPi) can act as a signaling molecule, influencing cellular processes. Notably, PPi has been shown to inhibit osteogenic differentiation and mineralization of periodontal ligament stem cells.[10][11][12] This effect is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK1/2, JNK, and p38.[10][11][12] The pyrophosphate anion, which would be released from disodium diphosphate in an aqueous environment, is the active component in this process.

Pyrophosphate-Mediated Inhibition of Osteogenic Differentiation

The following diagram illustrates the proposed signaling pathway.

Caption: Pyrophosphate inhibits osteogenic differentiation via MAPK signaling.

Safety and Handling

Disodium diphosphate is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for its intended use in food.[1] For laboratory use, standard safety precautions should be followed. It may cause mild irritation to the eyes, skin, and respiratory tract upon direct contact.[7] Store in a cool, dry, well-ventilated area in tightly sealed containers to prevent hygroscopic effects.[7]

This guide provides a foundational understanding of disodium diphosphate for research and development purposes. For specific applications, further investigation and optimization of experimental conditions are recommended.

References

- 1. Disodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. gjphosphate.com [gjphosphate.com]

- 4. Disodium Pyrophosphate | Na2H2P2O7 | CID 24451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. DISODIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 7. chembk.com [chembk.com]

- 8. Sodium pyrophosphate | 7758-16-9 [chemicalbook.com]

- 9. DISODIUM DIPHOSPHATE (E450) - Ataman Kimya [atamanchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrophosphate inhibits periodontal ligament stem cell differentiation and mineralization through MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrophosphate inhibits periodontal ligament stem cell differentiation and mineralization through MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disodium Diphosphate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) diphosphate (B83284), also known as disodium pyrophosphate or sodium acid pyrophosphate (SAPP), is an inorganic compound with the chemical formula Na₂H₂P₂O₇. It is a sodium salt of pyrophosphoric acid and is widely utilized across the food, pharmaceutical, and industrial sectors for its roles as a buffering agent, chelating agent, leavening agent, and stabilizer. This technical guide provides a comprehensive overview of its chemical structure and detailed methodologies for its synthesis, tailored for a scientific audience.

Chemical Structure

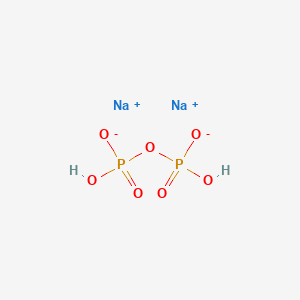

Disodium diphosphate is an ionic compound consisting of two sodium cations (Na⁺) and one dihydrogen pyrophosphate anion (H₂P₂O₇²⁻). The anion is characterized by a central P-O-P linkage, formed by the condensation of two phosphate (B84403) units. Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. The presence of two acidic protons on the pyrophosphate anion allows the compound to act as a weak acid in aqueous solutions.

The structure of the dihydrogen pyrophosphate anion is depicted below:

Caption: Structure of the Dihydrogen Pyrophosphate Anion (H₂P₂O₇²⁻).

Synthesis of Disodium Diphosphate

The primary industrial and laboratory method for synthesizing disodium diphosphate is the thermal condensation of monosodium phosphate (NaH₂PO₄). This process involves a dehydration reaction at elevated temperatures.

Overall Reaction

2 NaH₂PO₄(s) → Na₂H₂P₂O₇(s) + H₂O(g)

The synthesis can be conceptualized as a two-stage process, particularly in industrial settings, starting from phosphoric acid.

Caption: General Workflow for the Synthesis of Disodium Diphosphate.

Quantitative Data for Synthesis and Product Specifications

While precise reaction yields can vary based on the specific conditions and scale of the synthesis, the conversion of monosodium phosphate to disodium diphosphate is generally efficient, with commercial-grade products exhibiting high purity. The following table summarizes the typical specifications for food-grade disodium diphosphate.

| Parameter | Specification |

| Assay (Purity) | ≥ 95.0% |

| pH (1% solution) | 3.7 - 5.0 |

| Loss on Drying | ≤ 0.5% |

| Water-Insoluble Matter | ≤ 1.0% |

| Arsenic (as As) | ≤ 3 mg/kg |

| Lead (as Pb) | ≤ 4 mg/kg |

| Fluoride (as F) | ≤ 10 mg/kg |

Experimental Protocols

Laboratory Synthesis of Disodium Diphosphate from Monosodium Phosphate

Objective: To synthesize disodium diphosphate by the thermal decomposition of monosodium phosphate.

Materials:

-

Monosodium phosphate (NaH₂PO₄), anhydrous or monohydrate

-

Ceramic or porcelain crucible

-

Muffle furnace

-

Desiccator

Methodology:

-

Accurately weigh approximately 10 g of monosodium phosphate into a pre-weighed ceramic crucible.

-

Place the crucible in a muffle furnace.

-

Heat the furnace to a temperature between 220°C and 250°C.

-

Maintain this temperature for 2-4 hours to ensure complete condensation. The exact time may require optimization based on the specific furnace and sample size.

-

After the heating period, turn off the furnace and allow it to cool to below 100°C before carefully removing the crucible.

-

Place the crucible in a desiccator to cool to room temperature to prevent moisture absorption.

-

The resulting white, solid product is disodium diphosphate.

-

For higher purity, the product can be recrystallized from hot water.

Purity Assay of Disodium Diphosphate by Titration

Objective: To determine the purity of a disodium diphosphate sample.

Principle: This method is based on the titration of acid liberated from the reaction of disodium diphosphate with zinc sulfate (B86663).

Materials:

-

Disodium diphosphate sample (previously dried at 105°C for 4 hours)

-

Deionized water

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide, standardized

-

Zinc sulfate solution (12.5% w/v), pH adjusted to 3.8

-

pH meter

-

400 mL beaker

-

Burette

Methodology:

-

Accurately weigh approximately 400 mg of the dried disodium diphosphate sample and record the weight.

-

Dissolve the sample in 100 mL of deionized water in a 400 mL beaker.

-

Using a calibrated pH meter, adjust the pH of the solution to exactly 3.8 using 0.1 N hydrochloric acid or 0.1 N sodium hydroxide as needed.

-

Add 50 mL of the 12.5% zinc sulfate solution and allow the mixture to stand for 2 minutes.

-

Titrate the liberated acid with standardized 0.1 N sodium hydroxide until the pH returns to 3.8. Allow sufficient time near the endpoint for any precipitated zinc hydroxide to redissolve.

-

Record the volume of 0.1 N sodium hydroxide consumed.

Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 11.10 mg of Na₂H₂P₂O₇.

Purity (%) = (Volume of NaOH (mL) × Normality of NaOH × 11.10 × 100) / (Weight of sample (mg))

Role in Biochemical Pathways and Experimental Workflows

While disodium diphosphate is not a signaling molecule in the classical sense, the pyrophosphate (PPi) anion is a crucial component in numerous biochemical pathways. A significant application in research and drug development is its role as a byproduct in enzymatic reactions, particularly in nucleic acid synthesis. The detection of PPi release is a widely used method to assay the activity of DNA and RNA polymerases.

Caption: Role of Pyrophosphate Release in DNA Polymerase Activity Assays.

This principle forms the basis of pyrosequencing and other real-time assays for monitoring enzyme kinetics, which are vital in drug discovery for screening polymerase inhibitors.

Conclusion

Disodium diphosphate is a compound with a well-defined chemical structure and a straightforward, scalable synthesis process. Its purity can be readily assessed using standard analytical techniques. For researchers and professionals in drug development, understanding the fundamental chemistry of this compound and the biochemical relevance of its pyrophosphate component is essential for its application in various experimental and formulation contexts.

Disodium Diphosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Multifaceted Applications of Disodium (B8443419) Diphosphate (B83284) in Scientific Research and Pharmaceutical Development.

Disodium diphosphate, also known as disodium pyrophosphate or sodium acid pyrophosphate (SAPP), is an inorganic compound with significant applications across the food industry, scientific research, and pharmaceutical development. Its utility is primarily derived from its properties as a buffering agent, chelating agent, and excipient. This technical guide provides a detailed overview of its chemical and physical characteristics, synthesis, and its role in experimental and developmental contexts, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Identification Data

Disodium diphosphate is a white, water-soluble crystalline powder.[1] It is an inorganic salt that exists in an anhydrous form as well as a hexahydrate.[2] The compound is known for its ability to chelate polyvalent cations and act as a buffering agent. Quantitative and identifying information for disodium diphosphate is summarized in the table below.

| Property | Value | Citations |

| CAS Number | 7758-16-9 | |

| Molecular Formula | Na₂H₂P₂O₇ | [3] |

| Molecular Weight | 221.94 g/mol | |

| Synonyms | Disodium pyrophosphate, Sodium acid pyrophosphate (SAPP), Disodium dihydrogen diphosphate | [1] |

| Appearance | White, odorless, crystalline powder | [1] |

| Solubility | Soluble in water, insoluble in ethanol | |

| Decomposition Temp. | > 220 °C |

Synthesis and Manufacturing

The industrial production of disodium diphosphate is achieved through a thermal process. The synthesis involves the controlled heating of sodium dihydrogen phosphate (B84403) (monosodium phosphate), which results in a condensation reaction to form disodium diphosphate and water.

Reaction: 2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O

This process is valued for its efficiency and the high purity of the resulting product, which is crucial for its applications in the pharmaceutical and food industries.

Applications in Research and Drug Development

The role of disodium diphosphate in the pharmaceutical industry is multifaceted, primarily serving as a key excipient in various drug formulations. Its functions are critical for ensuring the stability, efficacy, and delivery of active pharmaceutical ingredients (APIs).

Buffering Agent: Disodium diphosphate is extensively used to control and maintain the pH of pharmaceutical formulations.[2] This is vital for the stability and bioavailability of pH-sensitive drugs in oral, injectable, and topical dosage forms.[2] By maintaining a stable pH, it helps to preserve the structural integrity and therapeutic efficacy of the API.[2]

Stabilizer and Chelating Agent: The pyrophosphate anion has a high affinity for polyvalent metal cations.[2] This chelating action is beneficial in preventing the degradation of APIs that can be catalyzed by trace metal ions. By sequestering these ions, disodium diphosphate enhances the shelf life and stability of drug products.[2]

Excipient for Solid Dosage Forms: In tablet formulations, it can act as an excipient that aids in tablet disintegration and dissolution.[2] This function is important for achieving consistent and predictable drug release profiles, which is a critical aspect of drug delivery.

Experimental Protocols: Preparation of a Phosphate Buffer

A primary application of phosphates in a laboratory setting is the preparation of buffer solutions to maintain a stable pH for biochemical assays, cell culture, and formulation studies. While phosphate-buffered saline (PBS) typically uses disodium hydrogen phosphate (Na₂HPO₄), a related compound, the principles and workflow are directly applicable to understanding the role of disodium diphosphate as a buffering agent.

Objective: To prepare a 0.1 M phosphate buffer solution with a target pH.

Materials:

-

Monosodium phosphate (NaH₂PO₄)

-

Disodium diphosphate (Na₂H₂P₂O₇) or Disodium hydrogen phosphate (Na₂HPO₄)

-

Deionized water

-

pH meter

-

Volumetric flasks and beakers

-

Stir plate and stir bar

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Methodology:

-

Stock Solution Preparation:

-

Prepare a 0.1 M stock solution of the acidic component (e.g., monosodium phosphate) by dissolving the appropriate amount of the salt in deionized water.

-

Prepare a 0.1 M stock solution of the basic component (disodium diphosphate or disodium hydrogen phosphate) by dissolving the appropriate amount of the salt in deionized water.

-

-

Buffer Preparation:

-

In a beaker, combine calculated volumes of the acidic and basic stock solutions. The exact ratio will depend on the target pH and the pKa of the buffer system.

-

Place the beaker on a stir plate and add a stir bar to ensure the solution is well-mixed.

-

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the buffer solution and monitor the reading.

-

If the pH is too high, add a small volume of dilute HCl dropwise until the target pH is reached.

-

If the pH is too low, add a small volume of dilute NaOH dropwise until the target pH is reached.

-

-

Final Volume Adjustment:

-

Once the target pH is achieved, transfer the buffer solution to a volumetric flask.

-

Add deionized water to bring the solution to the final desired volume.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for preparing a phosphate buffer, a common application of disodium diphosphate and related phosphate salts in a research setting.

Signaling Pathways and Disodium Diphosphate

It is important to clarify the role of pyrophosphates in cellular signaling. While the term "pyrophosphate" is associated with signaling molecules, this typically refers to inositol (B14025) pyrophosphates (PP-IPs), which are complex organic signaling molecules involved in numerous cellular processes.[4][5][6][7][8] Disodium diphosphate, as an inorganic salt, does not function as a direct signaling molecule in these pathways. Its primary biological and pharmaceutical relevance lies in its physicochemical properties as a buffer and chelating agent, rather than in direct participation in signal transduction cascades.

Conclusion

Disodium diphosphate is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties make it an excellent choice as a buffering agent to maintain pH stability, a chelating agent to prevent degradation by metal ions, and an excipient to ensure the proper performance of drug delivery systems. A thorough understanding of its characteristics and applications, such as in the preparation of experimental buffers, is essential for its effective use in a scientific and pharmaceutical context.

References

- 1. sciencing.com [sciencing.com]

- 2. DISODIUM DIPHOSPHATE (E450) - Ataman Kimya [atamanchemicals.com]

- 3. Is Disodium Phosphate Bad for You? [healthline.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell signalling by inositol pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inositol pyrophosphates as mammalian cell signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of Disodium Diphosphate as a Buffering Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) diphosphate (B83284) (Na₂H₂P₂O₇), also known as disodium dihydrogen pyrophosphate or sodium acid pyrophosphate (SAPP), is a versatile excipient utilized in the pharmaceutical industry for its effective buffering capabilities. This technical guide provides an in-depth exploration of the mechanism of action of disodium diphosphate as a buffering agent. It details the underlying chemical principles, presents quantitative data on its buffering properties, outlines experimental protocols for characterization, and provides visual representations of the chemical equilibria and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and apply the buffering properties of disodium diphosphate in pharmaceutical formulations.

Introduction

The control of pH is a critical parameter in pharmaceutical formulations, impacting drug solubility, stability, and bioavailability. Buffering agents are essential excipients that resist changes in pH, thereby ensuring the quality and efficacy of the final product. Disodium diphosphate is an inorganic compound that serves as an effective buffering agent in various applications.[1] Its ability to maintain a stable pH is attributed to the proton-donating and -accepting capabilities of the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻). This guide elucidates the chemical equilibria that govern this buffering action and provides the necessary technical information for its practical application.

Mechanism of Action: The Chemical Equilibria of Pyrophosphate

Disodium diphosphate is the disodium salt of pyrophosphoric acid (H₄P₂O₇), a tetraprotic acid. The buffering capacity of disodium diphosphate stems from the stepwise dissociation of pyrophosphoric acid. The four acid dissociation constants (pKa) for pyrophosphoric acid are approximately 0.85, 1.96, 6.60, and 9.41.

The buffering action of disodium diphosphate (Na₂H₂P₂O₇) primarily involves the equilibria around the second and third pKa values, as the H₂P₂O₇²⁻ anion can either accept or donate a proton.

The key equilibria are:

-

H₃P₂O₇⁻ ⇌ H₂P₂O₇²⁻ + H⁺ (pKa₂ ≈ 1.96)

-

H₂P₂O₇²⁻ ⇌ HP₂O₇³⁻ + H⁺ (pKa₃ ≈ 6.60)

-

HP₂O₇³⁻ ⇌ P₂O₇⁴⁻ + H⁺ (pKa₄ ≈ 9.41)

When an acid (H⁺) is introduced into a solution containing disodium diphosphate, the equilibrium shifts to the left, with the H₂P₂O₇²⁻ and HP₂O₇³⁻ ions acting as proton acceptors to form H₃P₂O₇⁻ and H₂P₂O₇²⁻, respectively. Conversely, upon the addition of a base (OH⁻), the H₂P₂O₇²⁻ and HP₂O₇³⁻ ions donate protons, shifting the equilibria to the right and neutralizing the added hydroxide (B78521) ions. This ability to both accept and donate protons allows the solution to resist significant changes in pH.

The primary buffering region for disodium diphosphate is centered around its pKa values of 6.60 and, to a lesser extent, 1.96 and 9.41. The most effective buffering range for a given conjugate acid-base pair is typically considered to be pKa ± 1.

Visualization of the Buffering Mechanism

The following diagram illustrates the chemical equilibria involved in the buffering action of disodium diphosphate.

Quantitative Data on Buffering Properties

The effectiveness of a buffering agent is quantified by its buffering capacity (β), which is the amount of strong acid or base required to cause a unit change in the pH of the buffer solution. The buffering capacity is maximal at the pKa of the buffering species.

Theoretical Titration Curve of Pyrophosphoric Acid

| Equivalents of NaOH Added | Predominant Pyrophosphate Species | Approximate pH |

| 0 | H₄P₂O₇ | < 0.85 |

| 0.5 | H₄P₂O₇ / H₃P₂O₇⁻ | 0.85 (pKa₁) |

| 1.0 | H₃P₂O₇⁻ | ~1.4 |

| 1.5 | H₃P₂O₇⁻ / H₂P₂O₇²⁻ | 1.96 (pKa₂) |

| 2.0 | H₂P₂O₇²⁻ (Disodium Diphosphate) | ~4.3 |

| 2.5 | H₂P₂O₇²⁻ / HP₂O₇³⁻ | 6.60 (pKa₃) |

| 3.0 | HP₂O₇³⁻ | ~8.0 |

| 3.5 | HP₂O₇³⁻ / P₂O₇⁴⁻ | 9.41 (pKa₄) |

| 4.0 | P₂O₇⁴⁻ | > 9.41 |

Note: This data is theoretical and intended for illustrative purposes.

Theoretical Buffering Capacity Curve

The buffering capacity (β) can be visualized as a function of pH. The peaks in the buffering capacity curve correspond to the pKa values of the acid, where the buffer is most effective at resisting pH changes.

| pH | Relative Buffering Capacity |

| 0.85 | High |

| 1.96 | High |

| 4.3 | Low |

| 6.60 | High |

| 8.0 | Low |

| 9.41 | High |

| > 10.0 | Low |

Note: This data is theoretical and intended for illustrative purposes.

Experimental Protocol for Determining Buffering Capacity

The buffering capacity of disodium diphosphate can be determined experimentally using potentiometric titration. This method involves the gradual addition of a strong acid or base to a solution of the buffer and monitoring the resulting pH changes.[2]

Materials and Equipment

-

Disodium diphosphate (pharmaceutical grade)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (250 mL)

-

Volumetric flasks

Procedure

-

Preparation of the Buffer Solution:

-

Accurately weigh a specific amount of disodium diphosphate to prepare a solution of known concentration (e.g., 0.1 M).

-

Dissolve the disodium diphosphate in a known volume of deionized water in a volumetric flask.

-

-

Titration with Strong Acid:

-

Pipette a known volume (e.g., 100 mL) of the prepared disodium diphosphate solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

-

-

Titration with Strong Base:

-

Repeat the procedure from step 2, but titrate a fresh 100 mL sample of the disodium diphosphate solution with the standardized 0.1 M NaOH solution.

-

Continue the titration until the pH has risen significantly (e.g., by 2-3 pH units).

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of strong acid or base added to generate a titration curve.

-

Calculate the buffering capacity (β) at different pH values using the following formula: β = |ΔB / ΔpH| where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.

-

Plot the buffering capacity as a function of pH to create a buffering capacity curve.

-

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental determination of buffering capacity.

Conclusion

Disodium diphosphate serves as an effective buffering agent due to the proton-donating and -accepting properties of the dihydrogen pyrophosphate ion. Its buffering action is centered around the pKa values of pyrophosphoric acid, primarily at pH 6.60. The quantitative characterization of its buffering capacity through experimental methods such as potentiometric titration is crucial for its optimal use in pharmaceutical formulations. This technical guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively utilize disodium diphosphate as a buffering agent, thereby ensuring the stability and quality of pharmaceutical products.

References

role of disodium diphosphate as a chelating agent in biological systems

An In-depth Technical Guide to the Role of Disodium (B8443419) Diphosphate (B83284) as a Chelating Agent in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Disodium Diphosphate

Disodium diphosphate, also known as disodium dihydrogen pyrophosphate or sodium acid pyrophosphate (SAPP), is an inorganic compound with the chemical formula Na₂H₂P₂O₇.[1] It is a white, water-soluble solid composed of sodium cations (Na⁺) and the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻).[1] While widely recognized in the food industry as a leavening agent, buffering agent, and emulsifier, its fundamental role as a potent chelating agent is of significant interest in various biological and industrial applications.[2][3]

As a sequestrant, disodium diphosphate has the ability to form stable complexes with polyvalent metal ions, effectively sequestering them and preventing them from participating in undesirable chemical reactions.[3][4] The pyrophosphate anion is polyvalent and demonstrates a high affinity for cations such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), and magnesium (Mg²⁺).[1][5] This technical guide provides a comprehensive overview of the core chelation properties of disodium diphosphate, its mechanism of action, relevant applications in biological systems, and methodologies for its evaluation.

The Core Mechanism of Chelation

The chelating activity of disodium diphosphate is centered on the pyrophosphate anion (P₂O₇⁴⁻). This anion possesses multiple oxygen atoms with lone pairs of electrons that can act as Lewis bases, donating these electron pairs to a central metal ion (a Lewis acid). This interaction results in the formation of a stable, ring-like structure known as a chelate. The formation of multiple bonds between the pyrophosphate and the metal ion makes the resulting complex significantly more stable than complexes formed by monodentate ligands. This process effectively sequesters the metal ion, rendering it chemically inert for other reactions.[6][7]

Applications and Effects in Biological Contexts

The ability of disodium diphosphate to sequester metal ions is leveraged in numerous applications where the control of metal-catalyzed reactions is critical.

Food Systems and Preservation

A primary application of disodium diphosphate's chelating ability is in the food industry to maintain quality and stability.

-

Preventing Discoloration: In processed potato products, it chelates iron ions (Fe³⁺) that would otherwise catalyze the oxidation of phenolic compounds, leading to a dark pigmentation known as "after-cooking darkening".[8] By binding to the iron, it keeps the potatoes' color bright and appealing.[8]

-

Color and Flavor Retention: It helps maintain the natural color and flavor of various food products by sequestering metal ions like iron and copper, which can catalyze oxidative reactions leading to rancidity and discoloration.[3][9]

-

Inhibition of Crystal Formation: In canned seafood, particularly tuna, it prevents the formation of harmless but aesthetically unpleasing struvite (magnesium ammonium (B1175870) phosphate) crystals by sequestering magnesium ions.

Meat and Poultry Processing

In meat processing, disodium diphosphate interacts with meat proteins, such as actin and myosin. This interaction, facilitated by its ability to raise pH and chelate metal ions, helps the proteins unwind, creating more space to bind water molecules.[8] This improves the water-holding capacity, resulting in juicier, more tender meat products with less shrinkage during cooking.[8][9]

Water Treatment and Industrial Processes

Analogous to its function in biological systems, disodium diphosphate is used in water treatment to act as a sequestering agent for calcium and magnesium ions.[8] This action helps to soften water and prevent the formation of scale in pipes (B44673) and boilers, maintaining the efficiency of the equipment.[2]

Quantitative Data on Chelation Efficacy

| Metal Ion | System / Application | Observed Effect of Chelation | Reference(s) |

| Iron (Fe²⁺/Fe³⁺) | Processed Potatoes, Leather Processing | Prevents enzymatic discoloration ("after-cooking darkening") by sequestering iron, which acts as a catalyst. Removes iron stains. | [8][10] |

| Copper (Cu²⁺) | General Food Preservation | Prevents oxidation that leads to rancidity and discoloration by binding copper ions. | [3] |

| Magnesium (Mg²⁺) | Canned Seafood, Water Treatment | Prevents the formation of struvite crystals. Sequesters ions to prevent scale buildup. | [8] |

| Calcium (Ca²⁺) | Water Treatment, Dairy Applications | Acts as a water softener by binding calcium ions, preventing scale. | [8] |

Experimental Protocols for Evaluating Chelating Activity

Determining the chelating capacity and stability constants of compounds like disodium diphosphate is crucial for understanding their efficacy. Potentiometric titration is a standard and reliable method for this purpose.

Protocol: Potentiometric Titration for Stability Constant Determination

This protocol provides a generalized methodology for determining the metal-ligand stability constants.

Objective: To determine the stability constants of metal-disodium diphosphate complexes.

Materials:

-

Disodium diphosphate (ligand)

-

Metal salt of interest (e.g., FeCl₃, CaCl₂)

-

Standardized strong base (e.g., 0.1 M NaOH)

-

Inert electrolyte (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength

-

High-purity deionized water (degassed to remove CO₂)

-

Thermostated reaction vessel

-

Calibrated pH meter and electrode

-

Magnetic stirrer

-

Burette

Methodology:

-

Ligand Protonation Constant Determination: a. Prepare a solution in the thermostated vessel containing a known concentration of disodium diphosphate and the inert electrolyte. b. Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant. c. The resulting titration curve allows for the calculation of the protonation constants (pKa values) of the pyrophosphate.

-

Metal-Ligand Stability Constant Determination: a. Prepare a second solution containing the same concentrations of disodium diphosphate and inert electrolyte, but with the addition of a known concentration of the metal salt. b. Titrate this metal-ligand solution with the same standardized strong base, again recording the pH at regular intervals. c. A displacement in the titration curve for the metal-ligand system compared to the ligand-only system will be observed. This displacement is due to the release of protons upon complex formation.

-

Data Analysis: a. The stability constants are calculated from the displacement between the two titration curves. b. Specialized software (e.g., HYPERQUAD, BEST) is typically used to refine the pKa values and calculate the overall stability constants (β) from the potentiometric data.

Logical Pathway: Prevention of Enzymatic Browning

The role of disodium diphosphate as a chelating agent can be visualized as an interception in a biochemical pathway. The diagram below illustrates how it prevents the enzymatic browning of potatoes.

Conclusion and Significance

Disodium diphosphate is a highly effective and versatile chelating agent with significant applications in biological and quasi-biological systems. Its ability to sequester polyvalent metal ions allows it to control and inhibit undesirable metal-catalyzed reactions, thereby enhancing the quality, stability, and shelf-life of a wide range of products. For researchers, scientists, and drug development professionals, understanding the fundamental mechanism of chelation by pyrophosphates is crucial. While its primary applications have been in the food industry, its properties as a metal sequestrant suggest potential utility in pharmaceutical formulations as a stabilizer to prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs). Further research into its interaction with metalloproteins and its role in modulating metal ion homeostasis could unveil new applications in biomedicine and drug delivery. The methodologies outlined in this guide provide a framework for the quantitative evaluation of these properties, enabling further innovation and application.

References

- 1. Disodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. getwsu.com [getwsu.com]

- 3. arshinefood.com [arshinefood.com]

- 4. Understanding the Role of Sodium Acid Pyrophosphate in Food Applications and Industries [tengerchemical.com]

- 5. Disodium Pyrophosphate - Chemical and Filtration Products of Texas [texas-chem.com]

- 6. Chelating agents in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disodium Pyrophosphate: A Deep Dive Into The Essential Food Additive And Preservative - Kands [kandschemical.com]

- 9. Unlocking The Power Of Disodium Pyrophosphate - Kands [kandschemical.com]

- 10. ingredientsnetwork.com [ingredientsnetwork.com]

An In-depth Technical Guide to the Hydrates of Disodium Phosphate

An important clarification on nomenclature: The term "disodium phosphate" can be ambiguous. It most commonly refers to disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄) , an orthophosphate widely used in pharmaceutical and research settings as a buffering agent. However, it can also refer to disodium diphosphate (B83284) (Na₂H₂P₂O₇) , also known as disodium pyrophosphate or sodium acid pyrophosphate (SAPP), which has different properties and primary applications, particularly in the food industry as a leavening agent. This guide will first provide a comprehensive overview of the well-characterized hydrates of disodium hydrogen phosphate, followed by a discussion of disodium diphosphate and its known hydrate (B1144303).

Part 1: The Hydrates of Disodium Hydrogen Phosphate (Na₂HPO₄)

Disodium hydrogen phosphate is a sodium salt of phosphoric acid that exists in an anhydrous form and as several common hydrates, each with distinct physical properties.[1] These forms are critical in pharmaceutical formulations, acting as buffering agents to maintain pH, thereby ensuring drug stability and bioavailability.[2][3][4] The specific hydrate that crystallizes from an aqueous solution is primarily dependent on temperature.[5]

Physical and Chemical Properties

The anhydrous form and its dihydrate, heptahydrate, and dodecahydrate variants are the most common forms encountered in research and development. Their key properties are summarized below for easy comparison.

| Property | Anhydrous (Na₂HPO₄) | Dihydrate (Na₂HPO₄·2H₂O) | Heptahydrate (Na₂HPO₄·7H₂O) | Dodecahydrate (Na₂HPO₄·12H₂O) |

| Molar Mass ( g/mol ) | 141.96[1][6] | 177.99[1][7] | 268.07[1] | 358.14[8] |

| Appearance | White, hygroscopic powder[9][10] | White, odorless crystals[9] | White, efflorescent crystals or granular powder[9][10] | White, efflorescent, odorless powder or crystals[9][10] |

| Density (g/cm³) | 1.7[1] | ~2.1[7] | 1.679[6] | 1.524[6] |

| Solubility in Water | 7.7 g/100 mL (20 °C)[1] | Soluble (~7.7 g/100 mL at 20 °C)[11] | 11.8 g/100 mL (25 °C)[10] | 11.8 g/100 mL (25 °C)[10] |

| Solubility in Ethanol | Insoluble[6][12] | Practically insoluble[7] | Insoluble[6] | Insoluble |

| pH (1% aqueous solution) | 9.0 - 9.6[12] | ~8.0 - 9.5[11] | ~9.5[10] | ~9.0 (0.1-1N solution)[13] |

| Stability | Hygroscopic; absorbs 2-7 moles of water from air[10] | Stable under normal conditions[7] | Efflorescent in warm, dry air[9] | Readily loses 5 moles of water on exposure to air[10] |

| Crystal System | - | Orthorhombic[5] | - | Monoclinic[10] |

Thermal Behavior and Interconversion

The stability of the different hydrates of disodium hydrogen phosphate is directly dependent on temperature, leading to transformations between the forms.

-

Below 35°C: The dodecahydrate (Na₂HPO₄·12H₂O) is the stable form.[5]

-

35°C to 48°C: The heptahydrate (Na₂HPO₄·7H₂O) is the stable form.[5] The dodecahydrate melts at approximately 35°C.[6][14]

-

48°C to 95°C: The dihydrate (Na₂HPO₄·2H₂O) is the stable form.[5]

-

Above 95°C: The anhydrous form (Na₂HPO₄) crystallizes from solution.[5][15]

Upon heating, the hydrates lose their water of crystallization. The anhydrous form, when heated to around 240-250°C, undergoes condensation to form tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇).[9][13]

Caption: Relationship between hydrates of disodium hydrogen phosphate.

Experimental Protocols

Characterization of disodium hydrogen phosphate hydrates involves several key analytical techniques to confirm their identity, purity, and thermal properties.

Preparation and Crystallization of Hydrates

Objective: To synthesize a specific hydrate form from an aqueous solution.

Methodology:

-

Preparation of Saturated Solution: Prepare a concentrated solution of disodium hydrogen phosphate by dissolving the anhydrous or any hydrated salt in deionized water. Neutralization of phosphoric acid with sodium hydroxide (B78521) can also be used.[15][16] For instance, slowly add sodium bicarbonate to a phosphoric acid solution at 80-100°C until the pH is between 8.7 and 9.2.[15]

-

Temperature-Controlled Crystallization:

-

Dodecahydrate: Cool the saturated solution to below 35°C and allow for slow evaporation or cooling to induce crystallization.[5]

-

Dihydrate: Maintain the solution temperature between 50°C and 95°C. Crystals can be formed by evaporation (e.g., in a vacuum) or by cooling a hot, concentrated solution within this range.[6][15]

-

-

Crystal Harvesting: Collect the separated crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water and then dry them under controlled conditions to prevent efflorescence or further dehydration. For example, drying at 40°C can remove free water before a higher temperature is used to analyze water of crystallization.[17]

Thermal Analysis (TGA/DSC)

Objective: To determine the water content and observe phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrate sample into an aluminum pan.

-

Instrument Setup (DSC): Place the sample in a Differential Scanning Calorimeter (DSC). Use an empty, sealed aluminum pan as a reference.

-

Thermal Program: Heat the sample at a controlled rate, for example, 10°C/minute, under a nitrogen atmosphere. A typical temperature range is from ambient (e.g., 20°C) to 300°C.[13][18]

-

Instrument Setup (TGA): Place the sample in a Thermogravimetric Analyzer (TGA).

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/minute) to a temperature sufficient to ensure all water is removed (e.g., 200°C).[18]

-

Data Analysis:

Spectroscopic Analysis (FTIR/Raman)

Objective: To identify functional groups and confirm the presence of water of hydration.

Methodology:

-

Sample Preparation: For FTIR, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a disc.[17] For Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.[19] For Raman spectroscopy, place the sample in a glass capillary or directly under the laser beam.

-

Data Acquisition:

-

FTIR: Scan the sample over a typical range of 4000 to 400 cm⁻¹.

-

Raman: Excite the sample with a laser (e.g., Nd:YAG) and collect the scattered light.[20]

-

-

Data Analysis:

-

Look for a broad absorption band above 3000 cm⁻¹ in the FTIR spectrum, which is characteristic of O-H stretching vibrations from water of hydration.[4][5]

-

Identify the characteristic vibrations of the hydrogen phosphate (HPO₄²⁻) ion, typically appearing in the 400-1200 cm⁻¹ "fingerprint" region.[5] For example, a strong band for the symmetric stretching mode (ν₁) is observed around 960-990 cm⁻¹.[5]

-

X-ray Powder Diffraction (XRPD)

Objective: To determine the crystal structure and identify the specific hydrate phase.

Methodology:

-

Sample Preparation: Grind the crystalline sample to a fine, uniform powder.

-

Instrument Setup: Mount the powdered sample in a sample holder of an X-ray diffractometer.

-

Data Acquisition: Scan the sample with monochromatic X-rays (commonly Cu Kα radiation) over a specified range of 2θ angles.

-

Data Analysis: Compare the resulting diffraction pattern (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., JCPDS) to identify the specific hydrate form (dihydrate, dodecahydrate, etc.).[21][22] The lattice parameters and crystal system can be determined from the indexed pattern.[23]

Caption: General workflow for the analysis of phosphate hydrates.

Part 2: Disodium Diphosphate (Pyrophosphate) (Na₂H₂P₂O₇)

Disodium dihydrogen diphosphate, also known as sodium acid pyrophosphate (SAPP), is an inorganic compound produced by heating sodium dihydrogen phosphate. It is widely used in the food industry as a leavening agent in baking powders.[1] While the anhydrous form is most common commercially, a hydrate is also known.

| Property | Anhydrous (Na₂H₂P₂O₇) | Hexahydrate (Na₂H₂P₂O₇·6H₂O) |

| Molar Mass ( g/mol ) | 221.94 | 329.99 |

| Appearance | White, crystalline powder or granules[7] | - |

| Density (g/cm³) | 1.86[7] | - |

| Solubility in Water | Soluble (10 g/100 mL at 20°C)[2] | - |

| Solubility in Ethanol | Insoluble[2][7] | - |

| pH (1% aqueous solution) | 3.5 - 4.5[5] | - |

| Stability | Slightly hygroscopic; decomposes to sodium metaphosphate above 220°C[2][7] | Forms from the anhydrous salt after water absorption[2] |

Preparation

Disodium diphosphate is commercially produced by heating anhydrous sodium dihydrogen phosphate (NaH₂PO₄) at temperatures between 200-250°C, which causes two molecules to condense with the elimination of one water molecule.[7]

2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O

The hexahydrate can form when the anhydrous material absorbs moisture from the air.[2][7]

References

- 1. SODIUM ACID PYROPHOSPHATE (SAPP-28) - Ataman Kimya [atamanchemicals.com]

- 2. chembk.com [chembk.com]

- 3. CN101462706B - Method for producing disodium hydrogen phosphate by using phosphoric acid and sodium sulfate as raw material - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. inter-chemie.com [inter-chemie.com]

- 6. US2468455A - Production of disodium phosphate dihydrate - Google Patents [patents.google.com]

- 7. DISODIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 8. Disodium Pyrophosphate - Chemical and Filtration Products of Texas [texas-chem.com]

- 9. zxchem.com [zxchem.com]

- 10. researchgate.net [researchgate.net]

- 11. jte.edu.vn [jte.edu.vn]

- 12. researchgate.net [researchgate.net]

- 13. CN103832989A - Preparation method of high-purity disodium hydrogen phosphate - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. irjet.net [irjet.net]

- 17. scispace.com [scispace.com]

- 18. spectrabase.com [spectrabase.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. govinfo.gov [govinfo.gov]

- 22. Disodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 23. ynbk-giulinitianchuang.com [ynbk-giulinitianchuang.com]

An In-depth Technical Guide to the Aqueous Solubility and Dissociation of Disodium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of disodium (B8443419) diphosphate (B83284) (Na₂H₂P₂O₇), also known as sodium acid pyrophosphate (SAPP), in aqueous solutions. Key data on its solubility and dissociation constants are presented, along with detailed experimental protocols for their determination.

Solubility of Disodium Diphosphate in Water

Disodium diphosphate is a white, water-soluble inorganic compound.[1] Its solubility is moderately dependent on temperature, increasing as the temperature rises. The anhydrous form is hygroscopic and will absorb moisture from the air to form the hexahydrate.[2]

The solubility of anhydrous disodium diphosphate in water at various temperatures is summarized below.

| Temperature (°C) | Solubility (g / 100 mL H₂O) |

| 20 | 11.9[1], 13[2][3] |

| 25 | 15[2][3] |

| 80 | 20[2][3] |

Note: Minor variations in reported values exist across different sources.

Dissociation of Disodium Diphosphate in Water

Disodium diphosphate (Na₂H₂P₂O₇) dissolves in water to yield sodium cations (Na⁺) and dihydrogen pyrophosphate anions (H₂P₂O₇²⁻).[1] The dihydrogen pyrophosphate anion is the conjugate base of pyrophosphoric acid (H₄P₂O₇), a tetraprotic acid, meaning it can donate four protons.[4] The dissociation of the dihydrogen pyrophosphate anion in water involves the stepwise loss of its two remaining acidic protons.

The equilibrium of these dissociation steps is governed by the acid dissociation constants (pKa). The four pKa values for pyrophosphoric acid at 25 °C are provided below. For disodium diphosphate (H₂P₂O₇²⁻), the relevant dissociation steps are the third and fourth.[4][5]

| Dissociation Step | Equilibrium Reaction | pKa Value (at 25 °C) |

| pKa₁ | H₄P₂O₇ ⇌ [H₃P₂O₇]⁻ + H⁺ | 0.85 - 0.9[4][5] |

| pKa₂ | [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ | 1.96 - 2.0[4][5] |

| pKa₃ | [H₂P₂O₇]²⁻ ⇌ [HP₂O₇]³⁻ + H⁺ | 6.60[4][5] |

| pKa₄ | [HP₂O₇]³⁻ ⇌ [P₂O₇]⁴⁻ + H⁺ | 9.41[4][5] |

A 1% aqueous solution of disodium diphosphate has a pH of approximately 4.1.[2][3]

The following diagram illustrates the sequential dissociation of the dihydrogen pyrophosphate anion in an aqueous solution.

Caption: Dissociation pathway of the dihydrogen pyrophosphate anion.

Experimental Protocols

The following sections describe generalized methodologies for determining the aqueous solubility and dissociation constants of an inorganic salt like disodium diphosphate.

This method is based on creating a solubility-temperature curve by observing the saturation temperature of solutions with known concentrations.[6]

Objective: To determine the solubility of disodium diphosphate in water at various temperatures.

Materials:

-

Anhydrous disodium diphosphate

-

Distilled or deionized water

-

Analytical balance

-

Test tubes

-

Calibrated thermometer or temperature probe

-

Hot water bath

-

Stirring rod or magnetic stirrer

-

Buret for accurate volume dispensing

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of anhydrous disodium diphosphate (e.g., 5 grams) and transfer it to a large test tube.[7]

-

Initial Dissolution: Add a small, accurately measured volume of distilled water to the test tube (e.g., 3 mL).[7]

-

Heating to Dissolution: Place the test tube in a hot water bath and heat the solution while stirring continuously until all the salt has completely dissolved.

-

Determining Saturation Temperature: Remove the test tube from the hot water bath. Allow the solution to cool slowly while continuing to stir. Carefully monitor the temperature. The temperature at which the first crystals begin to form and persist is the saturation temperature.[6][7] Record this temperature.

-

Data Point Collection: Add another precise volume of distilled water (e.g., 1.00 mL) to the same test tube.[7]

-

Repeat: Repeat steps 3 and 4. The new, more dilute solution will have a lower saturation temperature.

-

Iteration: Continue adding known volumes of water and determining the corresponding saturation temperature for at least 5-6 data points.

-

Calculation of Solubility: For each data point, calculate the solubility in grams of salt per 100 mL of water using the initial mass of the salt and the total volume of water added at that step. Assume the density of water is 1.00 g/mL.[7]

-

Solubility = (mass of salt / mass of water) x 100

-

-

Data Analysis: Plot the calculated solubility (y-axis) against the saturation temperature (x-axis) to generate a solubility curve.

This protocol utilizes potentiometric acid-base titration to determine the pKa values of a polyprotic acid.[8][9]

Objective: To determine the pKa values (specifically pKa₃ and pKa₄) for the dihydrogen pyrophosphate anion (H₂P₂O₇²⁻).

Materials:

-

Disodium diphosphate

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Standardized strong acid solution (e.g., 0.1 M HCl, if starting from a more basic form)

-

Calibrated pH meter and electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare an aqueous solution of disodium diphosphate of a known concentration (e.g., 0.02 M) in a beaker.[9]

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the tip of the electrode is fully submerged.[9]

-

Initial pH Measurement: Record the initial pH of the disodium diphosphate solution.

-

Titration: Fill a buret with the standardized NaOH solution. Add the titrant (NaOH) in small, precise increments (e.g., 0.5-1.0 mL).

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH value. As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence points.

-

Titration Curve Generation: Continue the titration well past the expected equivalence points until the pH curve flattens out in the basic region. Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to create a titration curve.

-

pKa Determination:

-

The titration curve for the H₂P₂O₇²⁻ anion will show two inflection points, corresponding to the two equivalence points for the neutralization of its two protons.[10]

-

The first equivalence point (V₁) corresponds to the conversion of H₂P₂O₇²⁻ to HP₂O₇³⁻. The second equivalence point (V₂) corresponds to the conversion of HP₂O₇³⁻ to P₂O₇⁴⁻.

-

The pKa values are determined at the half-equivalence points.[9][10]

-

pKa₃ is equal to the pH of the solution when half of the volume to the first equivalence point (V₁/2) has been added.

-

pKa₄ is equal to the pH of the solution at the midpoint between the first and second equivalence points (V₁ + (V₂ - V₁)/2).

-

-

Data Analysis: For higher accuracy, a first or second derivative plot of the titration data can be used to precisely locate the equivalence points.

References

- 1. Disodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. DISODIUM PYROPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. Sodium pyrophosphate | 7758-16-9 [chemicalbook.com]

- 4. Pyrophosphoric acid - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. Untitled [faculty.uml.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. genchem.chem.umass.edu [genchem.chem.umass.edu]

- 10. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Thermodynamic Properties of Disodium Diphosphate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of aqueous solutions of disodium (B8443419) diphosphate (B83284) (Na₂H₂P₂O₇), also known as sodium acid pyrophosphate (SAPP). The document is structured to be a valuable resource for professionals in research, scientific, and drug development fields, offering both available quantitative data and detailed experimental methodologies.

Disodium diphosphate is an inorganic compound widely used in the food industry as a leavening agent, sequestrant, and emulsifier.[1] Its behavior in aqueous solutions is of interest for various applications, including formulation development and process optimization. This guide focuses on the core thermodynamic properties that govern the physicochemical behavior of these solutions.

Quantitative Data

A comprehensive search of the available scientific literature reveals that detailed experimental data for all thermodynamic properties of disodium diphosphate solutions are not uniformly available. However, significant data exists for the density and related volumetric properties.

A key study by Alimov et al. provides extensive experimental data on the density of aqueous solutions of disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) across a range of temperatures and molalities.[2] The following tables summarize this valuable data.

Table 1: Experimental Densities (ρ) of Aqueous Na₂H₂P₂O₇ Solutions at Various Temperatures and Molalities [2]

| Molality (mol·kg⁻¹) | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K | 343.15 K | 353.15 K | 363.15 K |

| 0.08706 | 1008.1 | 1006.8 | 1004.8 | 1002.3 | 999.3 | 995.9 | 992.1 | 988.0 | 983.5 |

| 0.17711 | 1017.3 | 1015.9 | 1013.9 | 1011.4 | 1008.4 | 1005.0 | 1001.2 | 997.1 | 992.6 |

| 0.26842 | 1026.5 | 1025.1 | 1023.0 | 1020.5 | 1017.5 | 1014.1 | 1010.3 | 1006.2 | 1001.7 |

| 0.44588 | 1044.2 | 1042.7 | 1040.6 | 1038.1 | 1035.1 | 1031.7 | 1027.9 | 1023.8 | 1019.3 |

| 0.62788 | 1062.0 | 1060.4 | 1058.3 | 1055.8 | 1052.8 | 1049.4 | 1045.6 | 1041.5 | 1037.0 |

| 0.88402 | 1085.8 | 1084.2 | 1082.1 | 1079.6 | 1076.6 | 1073.2 | 1069.4 | 1065.3 | 1060.8 |

Note: Densities are given in kg·m⁻³.

From this density data, other important volumetric properties such as the apparent molar volume (VΦ) and the coefficient of thermal expansion (α) can be derived. The apparent molar volume is a useful property for understanding solute-solvent interactions.

Table 2: Apparent Molar Volumes (VΦ) of Aqueous Na₂H₂P₂O₇ Solutions at Various Temperatures and Molalities [2]

| Molality (mol·kg⁻¹) | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K | 333.15 K | 343.15 K | 353.15 K | 363.15 K |

| 0.08706 | 43.8 | 45.4 | 46.5 | 47.3 | 48.0 | 48.6 | 49.3 | 50.0 | 50.7 |

| 0.17711 | 45.2 | 46.8 | 47.9 | 48.7 | 49.4 | 50.0 | 50.7 | 51.4 | 52.1 |

| 0.26842 | 46.3 | 47.9 | 49.0 | 49.8 | 50.5 | 51.1 | 51.8 | 52.5 | 53.2 |

| 0.44588 | 48.0 | 49.6 | 50.7 | 51.5 | 52.2 | 52.8 | 53.5 | 54.2 | 54.9 |

| 0.62788 | 49.5 | 51.1 | 52.2 | 53.0 | 53.7 | 54.3 | 55.0 | 55.7 | 56.4 |

| 0.88402 | 51.4 | 53.0 | 54.1 | 54.9 | 55.6 | 56.2 | 56.9 | 57.6 | 58.3 |

Note: Apparent molar volumes are given in 10⁻⁶ m³·mol⁻¹.

Despite a thorough review of the scientific literature, comprehensive and readily accessible experimental data in tabular format for the viscosity, heat capacity, enthalpy of dilution, and activity coefficients of aqueous disodium diphosphate solutions could not be located. While some studies mention the viscosity of "sodium pyrophosphate" solutions, the specific conditions and data for the dihydrogen form (SAPP) are not clearly presented.[3][4]

The absence of such data in publicly available resources highlights a potential area for future research to fully characterize the thermodynamic behavior of this widely used compound in aqueous systems.

Experimental Protocols

This section details the methodologies for the experimental determination of the thermodynamic properties discussed. While specific protocols for disodium diphosphate are scarce for some properties, the general principles for aqueous electrolyte solutions are well-established.

The experimental data for the density of disodium diphosphate solutions presented in Table 1 were obtained using a vibrating-tube densimeter.[2] This is a common and precise method for determining the density of liquids and solutions.

Experimental Protocol: Vibrating-Tube Densimetry

-

Preparation of Solutions: A series of aqueous solutions of disodium diphosphate are prepared by mass with varying molalities. High-purity, deionized, and degassed water is used as the solvent.

-

Calibration: The vibrating-tube densimeter is calibrated using two standards with known densities, typically dry air and pure water, at the desired temperatures and atmospheric pressure.

-

Measurement: A small sample of the disodium diphosphate solution is injected into the U-shaped tube of the densimeter. The tube is then electronically excited to oscillate at its natural frequency.

-

Data Acquisition: The instrument measures the period of oscillation of the tube filled with the sample solution. The density of the solution is then calculated from the oscillation period, based on the calibration data.

-

Temperature Control: The temperature of the sample is precisely controlled throughout the measurement using a built-in Peltier thermostat. Measurements are taken at regular temperature intervals.

-

Calculation of Apparent Molar Volume: The apparent molar volume (VΦ) is calculated from the experimental density data using the following equation:

VΦ = (M / ρ) - (1000 * (ρ - ρ₀) / (m * ρ * ρ₀))

where:

-

M is the molar mass of the solute (Na₂H₂P₂O₇).

-

ρ is the density of the solution.

-

ρ₀ is the density of the pure solvent (water).

-

m is the molality of the solution.

-

The viscosity of electrolyte solutions can be determined using various types of viscometers, with capillary viscometers and rotational viscometers being common choices.

Experimental Protocol: Capillary Viscometry (e.g., Ubbelohde viscometer)

-

Solution Preparation: Prepare a series of disodium diphosphate solutions of known concentrations.

-

Temperature Control: Place the viscometer in a constant-temperature bath until the sample reaches thermal equilibrium.

-

Measurement: Draw the solution up through the capillary tube to a point above the upper timing mark.

-

Flow Time: Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = K * t, where K is the viscometer constant and t is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ). The viscometer constant K is determined by measuring the flow time of a reference liquid with a known viscosity.

The specific heat capacity of aqueous solutions is typically measured using a calorimeter, often a flow calorimeter for high precision.

Experimental Protocol: Flow Calorimetry

-

Calibration: The calorimeter is calibrated using a liquid with a known heat capacity, such as pure water.

-

Sample Introduction: The disodium diphosphate solution is pumped through a heated tube within the calorimeter at a constant flow rate.

-

Heat Input: A known amount of heat is supplied to the solution by an electric heater.

-

Temperature Measurement: The temperature of the solution is measured before and after the heater.

-

Calculation: The specific heat capacity of the solution is calculated from the heat input, the flow rate, and the temperature change.

The enthalpy of dilution can be determined calorimetrically by measuring the heat change upon dilution of a solution. Isothermal titration calorimetry is a powerful technique for this purpose.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: A concentrated solution of disodium diphosphate is placed in the sample cell of the calorimeter. The titration syringe is filled with the solvent (water).

-

Titration: A series of small, precise injections of the solvent are made into the sample cell.

-

Heat Measurement: The heat change associated with each injection is measured by the calorimeter.

-

Data Analysis: The heat of dilution for each step is determined. The integral enthalpy of dilution can be calculated by summing the heat changes over the entire dilution process.

References

An In-depth Technical Guide to the Safe Handling of Disodium Diphosphate in a Laboratory Setting

This technical guide provides comprehensive safety and handling information for disodium (B8443419) diphosphate (B83284) (also known as disodium pyrophosphate) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The guide covers chemical properties, hazards, personal protective equipment, emergency procedures, and disposal, adhering to established laboratory safety protocols.

Chemical Identification and Properties

Disodium diphosphate (Na₂H₂P₂O₇) is an inorganic compound, a sodium salt of pyrophosphoric acid.[1] It is commonly used in the food industry as a leavening agent, emulsifier, and stabilizer, and in laboratory settings as a buffering agent or reagent.[1][2] It is typically a white, odorless powder or granular solid.[1][3]

Quantitative Physical and Chemical Properties

The following table summarizes key quantitative data for disodium diphosphate.

| Property | Value | Source |

| Chemical Formula | Na₂H₂P₂O₇ | [1] |

| Molecular Weight | 221.94 g/mol | [1] |

| Appearance | White powder or granules | [1] |

| Odor | Odorless | [4][5][6] |

| pH | 8.8 - 9.4 (1% solution) | [3][5] |

| Melting Point | >450°C | [5] |

| Solubility in Water | Highly soluble | |

| Stability | Stable under recommended storage conditions | [5] |

Hazard Identification and Toxicology

Disodium diphosphate is generally considered to have low toxicity but can cause irritation upon contact.[7] It is not classified as a hazardous substance or mixture according to GHS and is not considered a carcinogen by NTP, IARC, or OSHA.[4][8]

Potential Health Effects:

-

Eye Contact: May cause irritation.[3][4][7][9] Some sources classify it as causing serious eye irritation.[9][10]

-

Skin Contact: May cause skin irritation, particularly with prolonged contact.[3][4][7]

-

Inhalation: Inhalation of dust may cause irritation to the nose, throat, and respiratory tract.[3][4]

-

Ingestion: Ingestion of large quantities may lead to gastrointestinal irritation, including nausea, vomiting, and diarrhea.[3][4]

Toxicological Data

The following table summarizes the available toxicological data. Permissible exposure limits (PEL) have not been established by OSHA for this specific compound; however, limits for general particulates may apply.[4][11]

| Metric | Value | Species | Source |

| Oral LD50 | 17,000 mg/kg | Rat | [9] |

| Dermal LD50 | >2,000 mg/kg | Rat | [12] |

| OSHA PEL | Not Established | N/A | [4][11] |

| ACGIH TLV | Not Established | N/A | [4] |

Standard Laboratory Handling and Storage Protocols

Adherence to standard operating procedures is critical for the safe handling of any chemical, including disodium diphosphate.

3.1 General Handling Protocol

-

Risk Assessment: Before beginning work, perform a risk assessment for the specific procedure involving disodium diphosphate.

-

Ventilation: Handle the compound in a well-ventilated area.[9][13] The use of a local exhaust ventilation system, such as a fume hood, is recommended, especially when generating dust.[4][6][14]

-

PPE: Wear appropriate personal protective equipment as detailed in Section 4.0.

-

Hygiene: Practice good industrial hygiene.[6] Avoid eating, drinking, or smoking in the work area.[5][15] Wash hands thoroughly after handling and before breaks.[6][9]

-

Dust Control: Avoid the formation and inhalation of dust.[6][13][14]

3.2 Storage Protocol

-

Container: Keep the container tightly closed and store it in the original packaging.[5][13][14]

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][6][16][17]

-

Hygroscopicity: The product is hygroscopic and will absorb moisture from the air; therefore, dry storage is essential to maintain product integrity.[6][16][17]

-

Incompatibilities: Store separately from incompatible materials, such as strong acids and strong oxidizing agents.[12][16]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a primary control measure to prevent direct exposure.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Detailed PPE Specifications:

-

Eye and Face Protection: Chemical safety goggles are recommended.[9][13] If there is a splash hazard, a face shield should be worn in conjunction with goggles.[14]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).[7][9][14] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[14]

-

Respiratory Protection: If engineering controls like fume hoods are not sufficient or if dust is generated, use a NIOSH-approved particulate filter respirator.[4][6][12]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Emergency eyewash stations and safety showers must be readily available in the work area.[4][13]

References

- 1. gjphosphate.com [gjphosphate.com]

- 2. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. boremco.com [boremco.com]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. hillbrothers.com [hillbrothers.com]

- 7. scribd.com [scribd.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. innophos.com [innophos.com]

- 10. biosynth.com [biosynth.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. echemi.com [echemi.com]

- 13. tribioscience.com [tribioscience.com]

- 14. ecplabchem.co.nz [ecplabchem.co.nz]

- 15. nj.gov [nj.gov]

- 16. lidochem.com [lidochem.com]

- 17. lidochem.com [lidochem.com]

A Foundational Guide to Disodium Hydrogen Phosphate and Disodium Pyrophosphate for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physicochemical Properties, Biological Activities, and Pharmaceutical Applications of Two Key Phosphate (B84403) Salts.